6-Amino-2-chloropyrimidine-4-carboxamide
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Overview
Description
6-Amino-2-chloropyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
The primary targets of 6-Amino-2-chloropyrimidine-4-carboxamide are certain vital inflammatory mediators such as prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with the production of inflammatory mediators. By inhibiting the expression and activities of these mediators, this compound disrupts the pathways that lead to inflammation . The downstream effects include a reduction in inflammation and associated symptoms .
Result of Action
The result of the action of this compound is a reduction in inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound reduces the inflammatory response, which can alleviate symptoms associated with inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4,6-diaminopyrimidine with formamide under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Condensation Reactions: It can also undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-2-aminopyrimidine-4-carboxamide derivatives.
Scientific Research Applications
6-Amino-2-chloropyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound is explored for its potential use in the synthesis of agrochemicals, including herbicides and fungicides.
Comparison with Similar Compounds
2-Amino-4-chloropyrimidine: Similar in structure but lacks the carboxamide group.
6-Amino-2-chloropyridine: Similar in structure but has a pyridine ring instead of a pyrimidine ring.
4-Amino-2-chloropyrimidine: Similar in structure but lacks the amino group at the 6-position.
Uniqueness: 6-Amino-2-chloropyrimidine-4-carboxamide is unique due to the presence of both an amino group at the 6-position and a carboxamide group at the 4-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-amino-2-chloropyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O/c6-5-9-2(4(8)11)1-3(7)10-5/h1H,(H2,8,11)(H2,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRDRMDVWPOPFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286813 |
Source
|
Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500352-09-0 |
Source
|
Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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